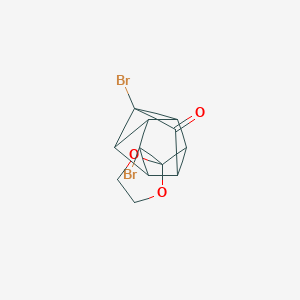
RCL T298565
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one is a complex organic compound with the molecular formula C12H10Br2O3 and a molecular weight of 362.014 g/mol This compound features a unique spiro structure, which is characterized by a dioxolane ring fused to a pentacyclic decane system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one typically involves the following steps:
Formation of the Pentacyclic Decane Core: The pentacyclic decane core can be synthesized through a series of cyclization reactions starting from simpler organic precursors.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced via a condensation reaction with appropriate diol and aldehyde or ketone precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization and Ring-Opening Reactions: The spiro structure allows for cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functionalized compounds.
Applications De Recherche Scientifique
5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Mécanisme D'action
The mechanism of action of 5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one involves its interaction with molecular targets and pathways. The bromine atoms and the spiro structure contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’,9’-Dichlorospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one: Similar structure but with chlorine atoms instead of bromine.
5’,9’-Diiodospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one: Similar structure but with iodine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in 5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one imparts unique reactivity and properties compared to its chloro and iodo analogs. Bromine atoms are larger and more polarizable than chlorine atoms, leading to different reactivity patterns and interactions with other molecules .
Propriétés
Numéro CAS |
25867-84-9 |
|---|---|
Formule moléculaire |
C12H10Br2O3 |
Poids moléculaire |
362.01 g/mol |
Nom IUPAC |
5',9'-dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one |
InChI |
InChI=1S/C12H10Br2O3/c13-10-6-4-3(9(10)15)5-7(10)8(6)11(4,14)12(5)16-1-2-17-12/h3-8H,1-2H2 |
Clé InChI |
GABJUTVSUROVBC-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3C4C5C2(C6C5C(C36)(C4=O)Br)Br |
SMILES canonique |
C1COC2(O1)C3C4C5C2(C6C5C(C36)(C4=O)Br)Br |
Key on ui other cas no. |
25867-84-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















